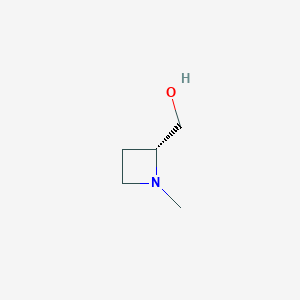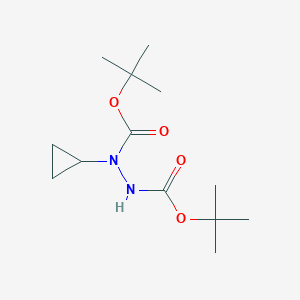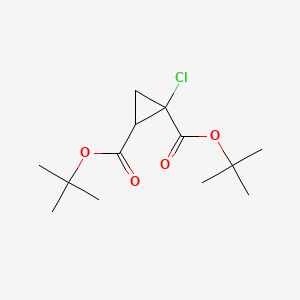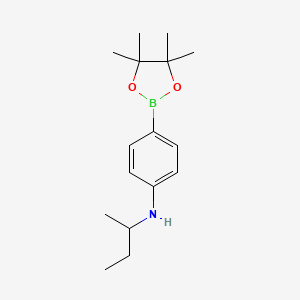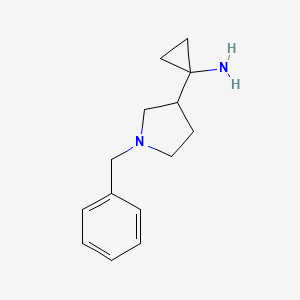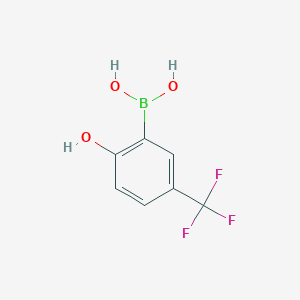
3-Chloro-4-(trifluoromethyl)biphenyl; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H8ClF3. It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)biphenyl is characterized by the presence of two benzene rings linked together with a chlorine and a trifluoromethyl group attached to the carbon atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
I will now provide a comprehensive analysis of the scientific research applications of “3-Chloro-4-(trifluoromethyl)biphenyl; 98%”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.
Pharmaceutical Research
The trifluoromethyl group (-CF3) is known to improve drug potency by influencing the pKa of certain functional groups within a molecule, which can enhance hydrogen bonding interactions with target proteins . “3-Chloro-4-(trifluoromethyl)biphenyl” could potentially be used in the design of new pharmaceuticals where modulation of drug-receptor interactions is crucial.
Organic Synthesis
In organic synthesis, “3-Chloro-4-(trifluoromethyl)biphenyl” may serve as a precursor or intermediate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is widely used for forming carbon–carbon bonds .
Propiedades
IUPAC Name |
2-chloro-4-phenyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLTPEDAIBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)biphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


